Ethylamine

Catalog No.
S572383
CAS No.
75-04-7
M.F
C2H5NH2
C2H7N
C2H5NH2
C2H7N
M. Wt
45.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine

CAS Number

75-04-7

Product Name

Ethylamine

IUPAC Name

ethanamine

Molecular Formula

C2H5NH2
C2H7N
C2H5NH2
C2H7N

Molecular Weight

45.08 g/mol

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3

InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-N

SMILES

CCN

solubility

Very soluble (NTP, 1992)
22.18 M
1000 mg/mL at 25 °C
Miscible with water
Miscible with ethanol, ether
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN

The exact mass of the compound Ethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)22.18 m1000 mg/ml at 25 °cmiscible with watermiscible with ethanol, ethersolubility in water: misciblesoluble in watersoluble (in ethanol)miscible. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylamine (CAS 75-04-7) is a primary aliphatic amine characterized by a C2 alkyl chain. As a colorless gas at standard temperature and pressure with a boiling point of 16.6 °C, its physical state is a critical differentiator in process design and material handling. It is a nucleophilic base widely employed as a chemical intermediate and building block in organic synthesis, particularly for agrochemicals and rubber processing chemicals. Its basicity (pKa of the conjugate acid is ~10.8) is stronger than ammonia, a property derived from the electron-donating effect of the ethyl group, making it a suitable organic base for various reactions.

Substituting ethylamine with seemingly similar compounds like ammonia, methylamine, or diethylamine often leads to process failures or undesired products. Its unique combination of basicity, nucleophilicity, and volatility makes it non-interchangeable. For instance, replacing ethylamine with ammonia introduces significant differences in organic solubility and basic strength. Using diethylamine, a secondary amine, fundamentally alters reaction outcomes by introducing greater steric hindrance and preventing the formation of N-H bonds required in subsequent steps. Even substitution with the closest homolog, methylamine, can alter product profiles and reaction kinetics due to differences in the inductive effects and physical properties of the alkyl groups. Critically, in syntheses where an N-ethyl group is essential for the final product's biological activity or material properties, such as in specific triazine herbicides, substitution is not a viable option.

Processability and Handling: A Gas at Room Temperature, Enabling Vapor-Phase Processes

Ethylamine's boiling point of 16.6 °C is a defining characteristic for process selection and handling protocols, distinguishing it sharply from its common liquid analogs. This volatility contrasts with propylamine (48.6 °C) and diethylamine (boiling point ~55 °C), which are liquids at ambient temperatures and require different storage and dosing equipment. Ethylamine's gaseous state allows for easy handling in vapor-phase reactions and facilitates its removal from reaction mixtures post-completion, a significant advantage in process efficiency.

Evidence DimensionBoiling Point (°C)
Target Compound Data16.6
Comparator Or BaselinePropylamine: 48.6; Diethylamine: ~55
Quantified Difference32–38.4 °C lower boiling point than liquid amine analogs
ConditionsStandard atmospheric pressure (760 mmHg).

This physical property dictates the choice of handling equipment (gas vs. liquid) and enables process designs (e.g., vapor-phase reactions) that are incompatible with higher-boiling amines.

Precursor Suitability: Non-Substitutable Component in High-Yield Atrazine Synthesis

Ethylamine is an essential, non-interchangeable precursor in the synthesis of the triazine herbicide atrazine. The manufacturing process involves the sequential reaction of cyanuric chloride with isopropylamine and then ethylamine. This specific sequence and choice of amine are critical for the final molecular structure and herbicidal activity. Published synthesis protocols demonstrate that using ethylamine in the second amination step can achieve molar yields as high as 94.3%, confirming its suitability and efficiency in this large-scale industrial process. Substitution with other amines like methylamine or propylamine would result in a different final compound lacking the desired herbicidal properties of atrazine.

Evidence DimensionMolar Yield in Atrazine Synthesis
Target Compound Data94.3%
Comparator Or BaselineNot applicable; ethylamine is a required structural precursor.
Quantified DifferenceN/A
ConditionsReaction of 2,4-dichloro-6-isopropylamino-s-triazine with ethylamine in a mixed acetone/water solvent system with pH control.

For manufacturing atrazine or other N-ethylated agrochemicals, ethylamine is a mandatory procurement choice, as structural analogs will not yield the target molecule.

Optimized Basicity for Catalysis and pH Control: Stronger than Ammonia, Weaker than Secondary Amines

Ethylamine provides a distinct basicity profile that is critical for specific applications. The pKa of its conjugate acid is approximately 10.8, making it a significantly stronger base than ammonia (pKa ~9.3). This increased basicity, driven by the electron-donating ethyl group, allows it to deprotonate a wider range of substrates than ammonia can. However, it is generally a weaker base than corresponding secondary amines like diethylamine (conjugate acid pKa ~11.0), offering a more moderate basicity that can prevent side reactions caused by overly strong bases.

Evidence DimensionpKa of Conjugate Acid (pKaH)
Target Compound Data~10.8
Comparator Or BaselineAmmonia: ~9.3; Diethylamine: ~11.0
Quantified Difference~1.5 pKa units stronger base than ammonia; ~0.2 pKa units weaker than diethylamine.
ConditionsAqueous solution.

This specific pKa value allows for precise pH control and catalysis in reactions where ammonia is too weak and secondary or tertiary amines are too strong or sterically hindered.

Mandatory Building Block for N-Ethylated Agrochemicals

As demonstrated in the high-yield synthesis of atrazine, ethylamine is the required precursor for introducing a specific N-ethyl group that is essential for the molecule's biological function. This makes it a non-negotiable component in the manufacturing of a wide range of triazine herbicides and other agrochemicals where this specific structural motif is required.

Reagent for Gas-Phase Reactions or Processes Requiring Easy Volatilization

The low boiling point of ethylamine (16.6 °C) makes it highly suitable for processes where a volatile organic base is advantageous. It can be easily introduced into a reaction system as a gas and subsequently removed by simple evaporation, streamlining purification and minimizing residual base contamination, a clear advantage over liquid amines like propylamine or diethylamine.

Intermediate-Strength Organic Base for pH Control and Catalysis

In syntheses requiring a base stronger than ammonia but milder than secondary or tertiary amines, ethylamine offers an optimal balance. Its pKa of ~10.8 allows it to effectively catalyze reactions or neutralize acids where ammonia would be inefficient, without the risk of side reactions or decomposition that can be triggered by the higher basicity of amines like diethylamine.

Precursor for Rubber Vulcanization Accelerators

Ethylamine is used in the synthesis of various rubber chemicals, including vulcanization accelerators. The specific structure and reactivity of ethylamine-derived compounds contribute to the efficiency and properties of the final vulcanized rubber product, making it a key raw material in the rubber industry.

Physical Description

Ethylamine appears as a colorless liquid or a gas (boiling point 62°F) with an odor of ammonia. Flash point less than 0°F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.
Colourless to yellow gas; Ammonia fishy aroma
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor.
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas]
Volatile liquid or gas
Colorless liquid or gas, depending on the ambient temperature

XLogP3

-0.3

Boiling Point

61.9 °F at 760 mm Hg (NTP, 1992)
16.6 °C
17 °C
62°F

Flash Point

less than 0 °F (NTP, 1992)
-36.99 °C (-34.58 °F) - closed cup
<-17 °C (closed cup)
< 0 °F (<-18 °C) (open cup)
-17 °C c.c.
-18 °C c.c.
1°F

Vapor Density

1.56 (NTP, 1992) (Relative to Air)
1.55 (AIR= 1)
Relative vapor density (air = 1): 1.55
Relative vapor density (air = 1): 1.6
1.61

Density

0.687 at 59 °F (USCG, 1999)
0.689 g/cu cm at 15 °C
Relative density (water = 1): 0.7 (liquid)
Relative density (water = 1): 0.81
0.682-0.686 (10°)
0.69 (liquid)
0.69 (Liquid)
1.61(relative gas density)

LogP

-0.13 (LogP)
-0.13
log Kow = -0.13
-0.27/-0.08 (calculated)

Odor

Ammonia odo

Melting Point

-114 °F (NTP, 1992)
-81.2 °C
Fp -80 °
-81.2°C
-81 °C
-114°F

UNII

YG6MGA6AT5

Related CAS

557-66-4 (hydrochloride)
593-55-5 (hydrobromide)

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Ethylamine (also known as ethanamine) is a colorless gas at temperatures above 62 degrees F and a water-white liquid below 62 degrees. It smells like ammonia. Ethylamine is very soluble in water. USE: Ethylamine is an important commercial chemical used as a starting material to make other chemicals, including certain herbicides, dyes, fabric-treatment chemicals, and resins. It is used as a stabilizer for rubber latex. Ethylamine also is used in oil refining and hydraulic fracturing gas extraction processes. EXPOSURE: Ethylamine is present in some plants and foods, in tobacco smoke, and animal waste emissions. Workers using ethylamine in the chemical industry may have skin contact and breath in vapors. The general population may breath in ethylamine from tobacco smoke and low levels in air. Eating foods containing ethylamine and drinking contaminated water may also occur. If ethylamine is released to air, it will be degraded by reaction with other chemicals and light. If released to soil, ethylamine is expected to be mobile but can be affected by the acidity of the soil. Ethylamine is not expected to move into air from wet soils or water surfaces, but may move to air from dry soils. Ethylamine is expected to be degraded by microorganisms and not build up in aquatic organisms. RISK: Irritation and damage to the eyes have been reported in workers using ethylamine in industry. Irritation was observed in the eyes, skin, nose and lungs of laboratory animals exposed to high concentrations of ethylamine in air for 4 hours. At very high concentrations, some animals died. Eye, nose or lung irritation and damage to the liver and kidneys were found in laboratory animals who daily breathed in moderate to moderately high concentrations of ethylamine for 6 to 24 weeks. The potential for ethylamine to cause cancer, abortions, birth defects, or impaired fertility has not been studied in laboratory animals. The potential for ethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

400 mm Hg at 68 °F (NTP, 1992)
1.05e+03 mmHg
1,048 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 121
Vapor pressure, kPa at 2 °C: 53.3
400 mmHg at NTP
874 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-04-7
557-66-4

Associated Chemicals

Ethylamine hydroiodide; 506-58-1
Ethylamine hydrochloride; 557-66-4

Wikipedia

Ethylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Mono-, di-, and triethylamine can be produced from acetaldehyde, ammonia, and hydrogen in the presence of a hydrogenation catalyst.
Prepared from ethyliodide + liquid ammonia.
From ethyl chloride and alcoholic ammonia under heat and pressure.
Hydrogenation of nitroethane

General Manufacturing Information

Ethanamine: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Analyte: ethylamine; matrix: air, range 7.41-31.8 mg/cu m; procedure: gas chromatography; precision: 0.113
Analyte: aliphatic amines; matrix: air; range: 1-2400 mg/cu M in 10-liter sample of air; procedure: GC. /Aliphatic amines/
A mixture of 13 lower aliphatic amines were separated in a Tenam-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/
Method: OSHA 36; Procedure: high performance liquid chromatography using a fluorescence or visible detector; Analyte: ethylamine; Matrix: air; Detection Limit: 16 ppb (29 ug/cu m).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Gases
Ethylamine must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric), or strong oxidizers (such as chlorine and bromine) because violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where methylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylamine. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Keep well closed and protected from light.
Separate from oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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